molecular formula C8H13N5O B13998054 1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine

1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine

Cat. No.: B13998054
M. Wt: 195.22 g/mol
InChI Key: MRHDBVYEGZPCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine is a heterocyclic compound featuring a pyrrolidine ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine typically involves the reaction of pyrrolidine derivatives with pyrimidine precursors. One common method includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine under acidic conditions, such as trifluoroacetic acid, to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry practices . This approach allows for rapid and efficient synthesis, reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it has been shown to bind to the podophyllotoxin pocket of gamma tubulin, exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both hydroxy and imino groups, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable target for further research and development.

Properties

IUPAC Name

1-hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-6-5-7(11-8(10)13(6)14)12-3-1-2-4-12/h5,9,14H,1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHDBVYEGZPCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=N)N(C(=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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